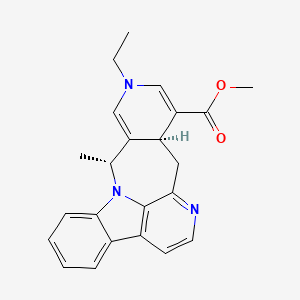![molecular formula C14H10F2N2OS B13044409 4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-nitroaniline, methylthiol, and phenol.
Nitration: The 4,6-difluoro-2-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amine group undergoes cyclization with methylthiol and phenol under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole can be compared with other similar compounds such as:
4,6-Difluoro-2-(methylthio)-1H-benzo[D]imidazole: Lacks the phenoxy group, which may affect its biological activity and chemical properties.
4,6-Difluoro-2-(methylthio)-5-methoxy-1H-benzo[D]imidazole: Contains a methoxy group instead of a phenoxy group, which may influence its reactivity and biological effects.
4,6-Difluoro-2-(methylthio)-5-chloro-1H-benzo[D]imidazole: Contains a chloro group instead of a phenoxy group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H10F2N2OS |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4,6-difluoro-2-methylsulfanyl-5-phenoxy-1H-benzimidazole |
InChI |
InChI=1S/C14H10F2N2OS/c1-20-14-17-10-7-9(15)13(11(16)12(10)18-14)19-8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18) |
InChI Key |
FBHAVHMTZZXWJD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=C(C=C2N1)F)OC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)





